molecular formula C47H55ClF3N5O6S3 B565182 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide CAS No. 1217620-38-6

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Cat. No. B565182
M. Wt: 982.66
InChI Key: JLYAXFNOILIKPP-YSUYZUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide, also known as 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide, is a useful research compound. Its molecular formula is C47H55ClF3N5O6S3 and its molecular weight is 982.66. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds with structures similar to the one you've described, such as Hoechst 33258 and its analogues, are known for their ability to bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. These compounds are extensively used as fluorescent DNA stains in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content via flow cytometry, indicating their potential for diagnostic and research applications in genetics and cell biology (Issar & Kakkar, 2013).

Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and piperazines, are critical pharmacophoric groups in several antipsychotic agents. These compounds have been studied for their potency and selectivity in binding affinity at D2-like receptors, illustrating their significance in developing treatments for psychosis and related disorders (Sikazwe et al., 2009).

Antitubercular Activity

Modifications of the isoniazid (INH) structure and incorporation of piperazine as an essential subunit have led to compounds evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of such compounds in addressing global health challenges like tuberculosis (Asif, 2014).

Novel Psychoactive Substances

Compounds like 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), a novel psychoactive substance, have been explored for their availability, use, and desired and unwanted effects. Studies like these are crucial for understanding the potential risks and mechanisms of action of new psychoactive substances that emerge on the illicit drug market (Siddiqi et al., 2015).

properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-YSUYZUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

982.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Navitoclax-d8

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